6-(Furan-2-YL)picolinaldehyde
Overview
Description
6-(Furan-2-YL)picolinaldehyde is a chemical compound with the molecular formula C10H7NO2 . It has a molecular weight of 173.17 g/mol . The IUPAC name for this compound is 6-(furan-2-yl)pyridine-2-carbaldehyde .
Molecular Structure Analysis
The molecular structure of this compound consists of a furan ring attached to a picolinaldehyde group . The compound has a planar structure with the furan and pyridine rings in the same plane .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available literature, furan-based compounds have been known to undergo a variety of reactions .Physical and Chemical Properties Analysis
This compound has a molecular weight of 173.17 g/mol, an XLogP3-AA of 1.4, and a topological polar surface area of 43.1 Ų . It has no hydrogen bond donors, three hydrogen bond acceptors, and two rotatable bonds .Scientific Research Applications
Synthesis of Dyes and Compounds
- A study by Davis et al. (2010) outlined the synthesis of cyan dyes from derivatives of furan-2-carboxaldehyde, demonstrating its role in the creation of colorants.
- Kumar et al. (2015) highlighted improved methods to synthesize furans for potential applications in metal ion sensors.
Pyrolysis Studies
- In 2021, Wang et al. conducted studies on furfural pyrolysis to understand its decomposition kinetics, relevant in biofuel production.
Crystal Structure Analysis
- Research by Al-Omran et al. (2011) and Sun et al. (2021) focused on crystal structure analysis of derivatives, informing materials science and drug design.
Electromeric Effects in Spectroscopy
- Bansal and Kaur (2015) studied the effects of substitution in furan-2-carbaldehyde derivatives on absorption and emission spectra, important for photophysical applications.
Catalysis in Chemical Synthesis
- Silva et al. (2012) reported on the use of furan-2-carbaldehyde derivatives in multicomponent Povarov reactions, illustrating its catalytic potential.
Application in Organic Light-Emitting Diodes (OLEDs)
- Deng et al. (2013) investigated small-molecular compounds derived from furan-2-carbaldehyde for use in blue phosphorescent OLEDs, demonstrating its significance in electronic applications (Deng et al., 2013).
Biorefining and Green Chemistry
- A study by Karinen et al. (2011) highlighted the role of furan derivatives in heterogeneously catalyzed reactions for producing furfural, a key intermediate in green chemistry.
Antibacterial Activity and Drug Development
- Khumar et al. (2018) explored novel synthesized derivatives for their potential antibacterial activity, contributing to medicinal chemistry.
Interaction with DNA
- Research by Asmafiliz et al. (2012) involved studying the interactions between furan-2-carbaldehyde derivatives and DNA, useful in understanding molecular biology and pharmacology.
Mechanism of Action
Target of Action
It’s known that furan derivatives, which include 6-(furan-2-yl)picolinaldehyde, have been employed as medicines in a number of distinct disease areas .
Mode of Action
Furan derivatives are known for their reactivity, which makes them valuable in the realm of medicinal chemistry .
Biochemical Pathways
Furan derivatives are known to be involved in a wide range of biochemical reactions due to their structural diversity .
Pharmacokinetics
The pharmacokinetic properties of this compound include high gastrointestinal absorption and permeability across the blood-brain barrier . It is also known to inhibit CYP1A2, an enzyme involved in drug metabolism . The compound has a lipophilicity (Log Po/w) of 1.54, which can influence its distribution within the body .
Result of Action
Furan derivatives are known for their wide range of advantageous biological and pharmacological characteristics .
Properties
IUPAC Name |
6-(furan-2-yl)pyridine-2-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c12-7-8-3-1-4-9(11-8)10-5-2-6-13-10/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPNULCLKRZORF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C2=CC=CO2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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